molecular formula C19H25N9 B12269445 9-methyl-6-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine

9-methyl-6-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine

Cat. No.: B12269445
M. Wt: 379.5 g/mol
InChI Key: RKZIGRCFIRQXTG-UHFFFAOYSA-N
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Description

9-methyl-6-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is a complex organic compound that features a purine core substituted with various functional groups

Preparation Methods

The synthesis of 9-methyl-6-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine involves multiple steps, starting from readily available precursors. The synthetic route typically includes:

    Formation of the pyrimidine ring: This can be achieved by reacting appropriate precursors under controlled conditions.

    Substitution reactions: Introducing the pyrrolidin-1-yl group into the pyrimidine ring.

    Coupling reactions: The pyrimidine derivative is then coupled with a piperazine derivative.

    Final assembly:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

9-methyl-6-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine and piperazine rings, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It may serve as a probe to study biological pathways and interactions at the molecular level.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 9-methyl-6-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar compounds include other purine derivatives with various substitutions. For example:

    6-methylpurine: A simpler purine derivative with a single methyl group.

    2,6-diaminopurine: A purine derivative with amino groups at positions 2 and 6.

    8-azaguanine: A purine analog with a nitrogen atom replacing the carbon at position 8.

The uniqueness of 9-methyl-6-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine lies in its complex structure, which provides multiple points of interaction and potential for diverse biological activities.

Properties

Molecular Formula

C19H25N9

Molecular Weight

379.5 g/mol

IUPAC Name

9-methyl-6-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]purine

InChI

InChI=1S/C19H25N9/c1-14-23-15(26-5-3-4-6-26)11-16(24-14)27-7-9-28(10-8-27)19-17-18(20-12-21-19)25(2)13-22-17/h11-13H,3-10H2,1-2H3

InChI Key

RKZIGRCFIRQXTG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C)N5CCCC5

Origin of Product

United States

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